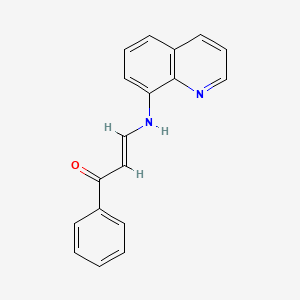
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(8-quinolinylamino)-2-propen-1-one, also known as QAP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QAP-1 belongs to the family of chalcones, which are known for their diverse biological activities. In
科学的研究の応用
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antibacterial, antifungal, and anticancer properties. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been studied for its potential use in treating various diseases, including cancer, Alzheimer's, Parkinson's, and diabetes.
作用機序
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one also acts as a free radical scavenger, reducing oxidative stress and damage. Additionally, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
実験室実験の利点と制限
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has several advantages for lab experiments. It is relatively easy and cost-effective to synthesize, and it has a high purity and yield. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has also been shown to have low toxicity and few side effects in animal models. However, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has some limitations, such as its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one research. One direction is to further explore its potential therapeutic applications, particularly in treating cancer and neurodegenerative diseases. Another direction is to investigate the pharmacokinetics and bioavailability of 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one, and to develop more effective delivery methods. Additionally, future research could focus on developing derivatives of 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one with improved solubility, potency, and selectivity.
Conclusion:
In conclusion, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, antibacterial, antifungal, and anticancer properties make it a valuable tool for scientific research. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one in treating various diseases.
合成法
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one can be synthesized through a simple reaction between 8-aminoquinoline and chalcone in the presence of a base. The reaction yields 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one with a high purity and yield. The synthesis method is relatively easy and cost-effective, making 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one accessible for various research purposes.
特性
IUPAC Name |
(E)-1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-17(14-6-2-1-3-7-14)11-13-19-16-10-4-8-15-9-5-12-20-18(15)16/h1-13,19H/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVNORFSEYKFLJ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

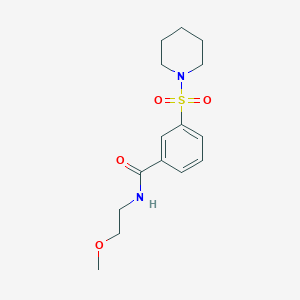
![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)
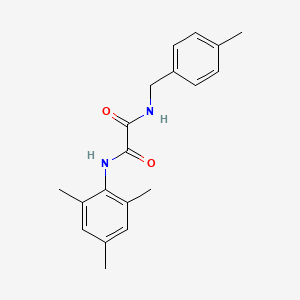
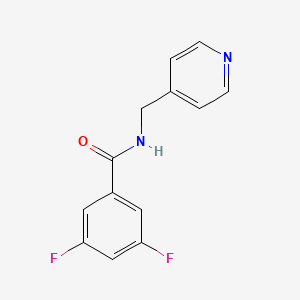
![1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5110370.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)
![N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)
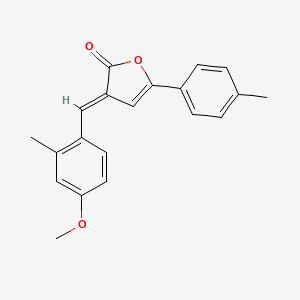
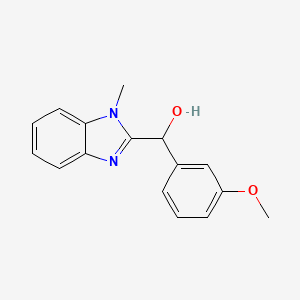
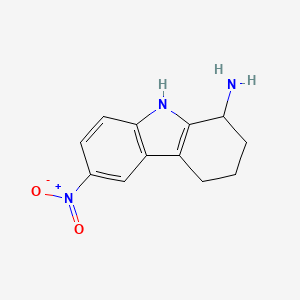
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5110415.png)
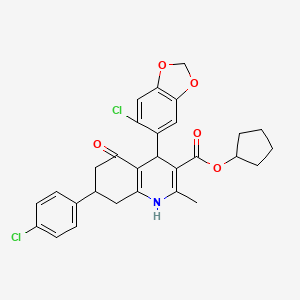
![3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5110437.png)
![1-cycloheptyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5110439.png)